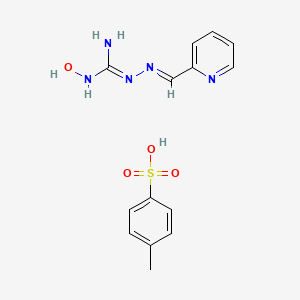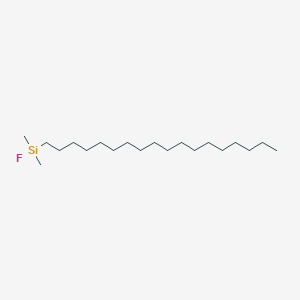
Silane, fluorodimethyloctadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, fluorodimethyloctadecyl- is an organosilicon compound that belongs to the class of silanes. Silanes are silicon-based compounds that have a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Silane, fluorodimethyloctadecyl- is particularly known for its ability to modify surfaces and enhance the properties of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, fluorodimethyloctadecyl- can be synthesized through several methods. One common method involves the reaction of octadecyltrichlorosilane with fluorodimethylsilane in the presence of a catalyst. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of silane, fluorodimethyloctadecyl- often involves the use of fluidized bed reactors. These reactors allow for continuous production and efficient heat transfer, which is essential for maintaining the reaction conditions. The use of fluidized bed technology also helps in achieving high purity levels of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, fluorodimethyloctadecyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, fluorodimethyloctadecyl- include:
Hydrogen peroxide: for oxidation reactions.
Sodium borohydride: for reduction reactions.
Alkyl halides: for substitution reactions.
Major Products Formed
The major products formed from the reactions of silane, fluorodimethyloctadecyl- include silanols, siloxanes, and various substituted silanes. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Silane, fluorodimethyloctadecyl- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of silane, fluorodimethyloctadecyl- involves the formation of strong covalent bonds with surface hydroxyl groups. This leads to the formation of a stable coating that enhances the properties of the material. The compound can also undergo polymerization to form siloxane linkages, which contribute to its stability and effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to silane, fluorodimethyloctadecyl- include:
- Octadecyltrichlorosilane
- Fluorodimethylsilane
- Trimethylsilylchloride
Uniqueness
Silane, fluorodimethyloctadecyl- is unique due to its ability to form strong covalent bonds with surfaces and its high stability. This makes it particularly useful in applications where long-lasting and durable coatings are required .
Propriétés
Numéro CAS |
80054-55-3 |
|---|---|
Formule moléculaire |
C20H43FSi |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
fluoro-dimethyl-octadecylsilane |
InChI |
InChI=1S/C20H43FSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3 |
Clé InChI |
NKPBVPYFLVCLFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


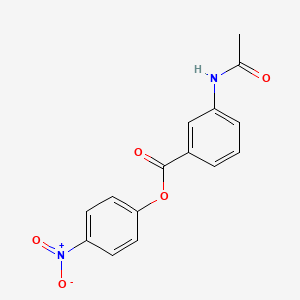
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)
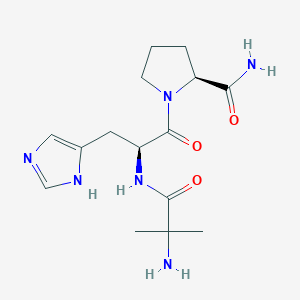
![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
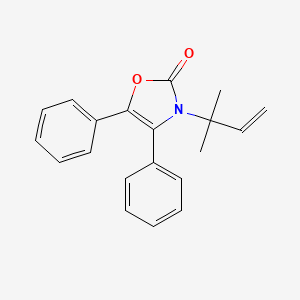
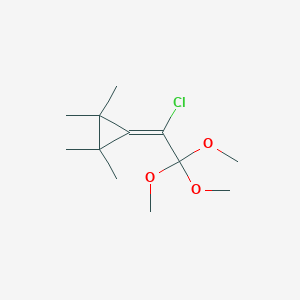
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
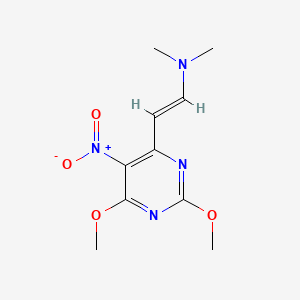
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
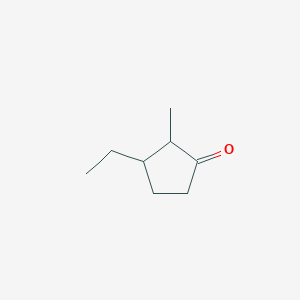
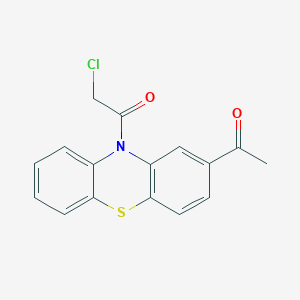
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
